molecular formula C13H21N B12972316 (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine

(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine

Katalognummer: B12972316
Molekulargewicht: 191.31 g/mol
InChI-Schlüssel: UBAHELNDKLDEOV-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine is a chiral amine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an isopropyl group attached to a phenyl ring and a methyl group on the propan-1-amine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-isopropylphenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and purity of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(2-Isopropylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with similar structural features but different biological activity.

    1-(2-Isopropylphenyl)-2-methylpropan-1-amine: The racemic mixture containing both enantiomers.

Uniqueness

(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity.

Eigenschaften

Molekularformel

C13H21N

Molekulargewicht

191.31 g/mol

IUPAC-Name

(1S)-2-methyl-1-(2-propan-2-ylphenyl)propan-1-amine

InChI

InChI=1S/C13H21N/c1-9(2)11-7-5-6-8-12(11)13(14)10(3)4/h5-10,13H,14H2,1-4H3/t13-/m0/s1

InChI-Schlüssel

UBAHELNDKLDEOV-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)C1=CC=CC=C1[C@H](C(C)C)N

Kanonische SMILES

CC(C)C1=CC=CC=C1C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.